3H-Pyrrolo[1,2-a]indole
Overview
Description
3H-Pyrrolo[1,2-a]indole is a privileged heterocyclic compound found in numerous natural products. It exhibits diverse pharmacological properties, making it a significant subject of interest in drug discovery and synthetic chemistry . The compound’s unique structure contributes to its wide range of biological activities and applications.
Mechanism of Action
Target of Action
The compound is known to exhibit diverse pharmacological properties , suggesting it interacts with multiple biological targets.
Mode of Action
The compound is likely to interact with its targets through a complex mechanism involving various stereo-electronic factors .
Biochemical Pathways
The compound’s synthesis involves a mechanistic pathway that includes the formation of new enolate species . These species are prone to undergo a second Michael addition over the indolyl methide intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3H-Pyrrolo[1,2-a]indole. For instance, the compound’s synthesis involves reaction conditions that can affect the yield and selectivity of the product . Furthermore, the compound forms stable cationic radicals under both low temperature and room temperature conditions .
Biochemical Analysis
Biochemical Properties
3H-Pyrrolo[1,2-a]indole plays a crucial role in various biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves complex interactions at the molecular level It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. More comprehensive studies are needed to fully understand the dosage effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways associated with this compound are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins It can also affect its localization or accumulation within the cell
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
The synthesis of 3H-Pyrrolo[1,2-a]indole involves various methods, including:
Cyclization Reactions: One common method involves the cyclization of indole derivatives with suitable reagents under specific conditions.
Visible-Light-Induced Cyclization: This method uses visible light to induce a cascade dearomatizative cyclization of indoles with external nucleophiles.
Transition-Metal-Free Strategies: These strategies involve the preparation of pyrrolo[1,2-a]indoles using enones and acetylenes without the need for transition metals.
Industrial production methods often rely on scalable and efficient synthetic routes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
3H-Pyrrolo[1,2-a]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, such as aza-Michael addition, can introduce various functional groups into the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-Pyrrolo[1,2-a]indole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3H-Pyrrolo[1,2-a]indole can be compared with other similar compounds, such as:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Found in natural indole alkaloids and used in the treatment of autoimmune conditions.
Pyrrolo[1,2-a]pyrazines: Prepared using transition-metal-free strategies and used in various biological applications.
The uniqueness of this compound lies in its diverse pharmacological properties and its applicability in multiple fields, from medicine to industry.
Properties
IUPAC Name |
1H-pyrrolo[1,2-a]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHIXUOTOMMONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3N21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.